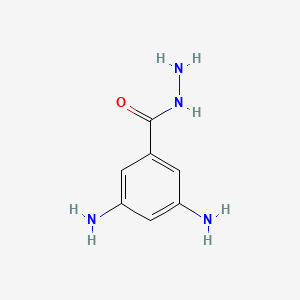

3,5-Diaminobenzohydrazide

Overview

Description

Scientific Research Applications

Synthesis of Homopolyimides

- Scientific Field: Chemistry

- Application Summary: 3,5-Diaminobenzoic acid, a derivative of 3,5-Diaminobenzohydrazide, is used in the synthesis of homopolyimides . These polymers are known for their thermal stability, high mechanical characteristics at elevated and low temperatures, and radiation resistance .

- Methods of Application: The homopolyimides based on 3,5-diaminobenzoic acid and different tetracarboxylic acid dianhydrides are synthesized by one-step high-temperature polycondensation in N -methyl-2-pyrrolidone . The effect of the dianhydride structure on the properties of the obtained polymers has been studied .

- Results: The synthesized polymers have been shown to be useful in the manufacture of highly thermostable primary coatings for quartz waveguides . They also provide satisfactory adhesion of PI to the surface of quartz optical waveguide without the addition of a coupling agent .

Fluorescence Sensing of Caffeine

- Scientific Field: Food Science and Technology

- Application Summary: 3,5-Diaminobenzoic acid is used as a fluorescent probe for the detection of caffeine in tea infusion and tea beverages .

- Methods of Application: The 3,5-diaminobenzoic acid emits strong fluorescence around 410 nm under the excitation of light at 280 nm . The existence of caffeine can quench the fluorescence of 3,5-diaminobenzoic acid .

- Results: There exists a good linear relationship between the fluorescence quenching of the fluorescent probe and the concentration of caffeine in the range of 0.1–100 μM, with recovery within 96.0 to 106.2%, while the limit of detection of caffeine is 0.03 μM . This method shows a high selectivity for caffeine .

Synthesis of Copolyimides

- Scientific Field: Polymer Chemistry

- Application Summary: 3,5-Diaminobenzoic acid, a derivative of 3,5-Diaminobenzohydrazide, is used as a comonomer in the synthesis of copolyimides . These copolyimides are based on expensive cardo and other monomers .

- Methods of Application: The copolyimides are synthesized using 3,5-diaminobenzoic acid and different tetracarboxylic acid dianhydrides . The effect of the dianhydride structure on the properties of the obtained polymers has been studied .

- Results: The use of 3,5-diaminobenzoic acid has been shown to provide satisfactory adhesion of PI to the surface of quartz optical waveguide without the addition of a coupling agent .

Growth of Organic Single Crystals

- Scientific Field: Materials Science

- Application Summary: Benzimidazolium 3,5-dinitrobenzoate, a derivative of 3,5-Diaminobenzohydrazide, is used in the growth of organic single crystals . These crystals have applications in optoelectronics, optical frequency conversion, THz generation, integrated optics, and photonics .

- Methods of Application: The single crystals are grown using acetone as a solvent . The crystal structure of the compound is confirmed using single crystal X-ray diffractions .

- Results: The grown crystals show properties such as transparency in the entire visible region, photo response, charge transport mechanism, hardness, laser damage threshold, and third-order nonlinear parameters .

Gas Separation

- Scientific Field: Chemical Engineering

- Application Summary: Carboxyl-containing polyimides (CPI), synthesized using 3,5-diaminobenzoic acid, a derivative of 3,5-Diaminobenzohydrazide, have shown considerable interest for gas separation .

- Methods of Application: The CPI are synthesized by one-step high-temperature polycondensation in N-methyl-2-pyrrolidone . The effect of the dianhydride structure on the properties of the obtained polymers has been studied .

- Results: The use of 3,5-diaminobenzoic acid has been shown to provide satisfactory adhesion of PI to the surface of quartz optical waveguide without the addition of a coupling agent .

In-Situ Hybridization

- Scientific Field: Molecular Biology

- Application Summary: 3,3’-Diaminobenzidine (DAB), a derivative of 3,5-Diaminobenzohydrazide, is used in in-situ hybridization (ISH) as a chromogen to detect the presence of specific nucleic acid sequences within tissues or cells .

- Methods of Application: In ISH, DAB is used as a chromogen . DAB offers a wide spectrum of color intensity, is very stable and is not soluble in water or alcohol .

- Results: This method is frequently used in immunohistochemistry (IHC) due to its stability and wide spectrum of color intensity .

Safety And Hazards

properties

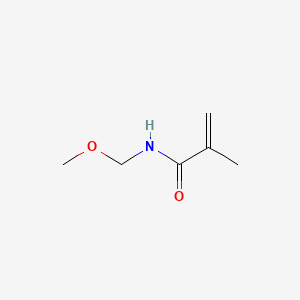

IUPAC Name |

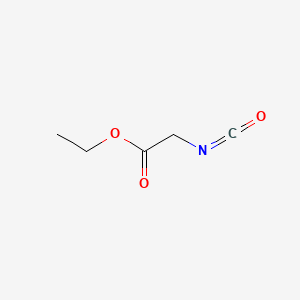

3,5-diaminobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,8-10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCOUZHOCZHPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342847 | |

| Record name | 3,5-Diaminobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Diaminobenzohydrazide | |

CAS RN |

98335-17-2 | |

| Record name | 3,5-Diaminobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.